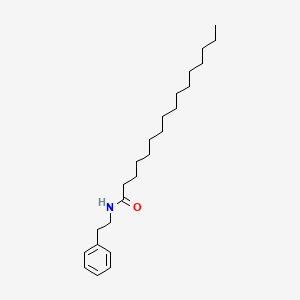

N-(2-Phenylethyl)hexadecanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Phenylethyl)hexadecanamide is a fatty amide.

Aplicaciones Científicas De Investigación

1. Neuroprotective and Cognitive Enhancement Properties

N-(2-Phenylethyl)hexadecanamide (also known as hexadecanamide or Hex) has been recognized for its potential in neuroprotection and cognitive enhancement. It acts as an endogenous ligand of peroxisome proliferator-activated receptor alpha (PPARα) in the hippocampal nuclei. This substance has been shown to induce the expression of brain-derived neurotrophic factor (BDNF) from hippocampal neurons, thereby promoting synaptic functions and improving memory and learning capabilities. Notably, it has been suggested for therapeutic intervention in Alzheimer's Disease due to its protective effects on hippocampal functions (Patel et al., 2020).

2. Quorum Sensing Inhibition and Marine Biology

In marine biology, analogs of N-phenethyl hexanamide, which share a structural similarity with this compound, have been studied for their quorum sensing inhibitory properties. Quorum sensing is a bacterial communication process that can regulate certain phenotypes, including virulence. Compounds structurally related to this compound have demonstrated potential in attenuating quorum-sensing-regulated phenotypes, marking their significance in exploring new therapeutic strategies against bacterial infections (Meschwitz et al., 2019).

3. Biotechnological Production in Flavor and Fragrance Industry

The compound and its analogs have found significant applications in the flavor and fragrance industry. Biotechnological processes have been developed to produce aroma-active esters like 2-phenylethyl esters in mediums like coconut cream, emphasizing the role of this compound and its derivatives in contributing to natural flavorings and fragrances (Tan et al., 2011).

4. Photovoltaic and Electronic Applications

This compound and its derivatives have also been utilized in the development of organic photovoltaic cells. The ability of certain derivatives to promote slip-stacking in the solid state, preventing rapid excimer formation, has been harnessed to improve the efficiency of bulk-heterojunction organic photovoltaic cells. This illustrates the compound's potential in the field of renewable energy and advanced material science (Hartnett et al., 2014).

Propiedades

Número CAS |

10015-69-7 |

|---|---|

Fórmula molecular |

C24H41NO |

Peso molecular |

359.598 |

Nombre IUPAC |

N-(2-phenylethyl)hexadecanamide |

InChI |

InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25-22-21-23-18-15-14-16-19-23/h14-16,18-19H,2-13,17,20-22H2,1H3,(H,25,26) |

Clave InChI |

SBXFNAPGWOTRJF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |

Sinónimos |

HexadecanaMide, N-(2-phenylethyl)- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B598307.png)

![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/no-structure.png)

![tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598310.png)

![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B598316.png)

![2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598327.png)